NPEC-caged-LY 379268
CAS No.:
Cat. No.: VC0197219
Molecular Formula: C16H16N2O9
Molecular Weight: 380.31
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H16N2O9 |
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Molecular Weight | 380.31 |
SMILES | CC(O/C(O)=N/[C@@]1(C(O)=O)CO[C@@]2([H])[C@@](C(O)=O)([H])[C@]21[H])([H])C3=CC=CC=C3N(=O)=O |
Introduction
Chemical Identity and Structure
NPEC-caged-LY 379268 represents a significant advancement in the development of caged neurotransmitter analogs. This compound is chemically identified as (N)-1-(2-Nitrophenyl)ethylcarboxy-(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid . The compound retains the core bicyclic structure of LY 379268 while incorporating a photosensitive NPEC (N-1-(2-Nitrophenyl)ethoxycarbonyl) caging group that temporarily inactivates the pharmacophore until photolytic cleavage occurs .
The structural design of NPEC-caged-LY 379268 reflects meticulous engineering to ensure both stability before activation and efficient release upon photolysis. The NPEC moiety is strategically attached to prevent receptor interaction until deliberate photochemical cleavage. The nitrophenyl group serves as the photosensitive component, absorbing light energy to initiate the uncaging process that liberates the active LY 379268 molecule.
Technical Specifications
The compound possesses specific physicochemical properties that define its behavior in experimental settings. The detailed specifications are presented in Table 1.
Table 1: Physical and Chemical Properties of NPEC-caged-LY 379268
Property | Specification |
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Molecular Weight | 380.31 g/mol |
Molecular Formula | C16H16N2O |
CAS Number | 1257323-82-2 |
PubChem ID | 90488833 |
Physical Appearance | Not specified in available literature |
Storage Requirements | -20°C, protected from light |
These technical parameters provide essential information for researchers working with this compound in laboratory settings . The molecular structure incorporates specific stereochemistry at positions 1R, 4R, 5S, and 6R, which is critical for maintaining the pharmacological profile of the parent compound upon photolytic release .
Biological Activity and Mechanism
NPEC-caged-LY 379268 represents an innovative approach to studying metabotropic glutamate receptor function with high spatial and temporal precision. The compound itself remains biologically inactive until exposed to specific wavelengths of light, at which point it undergoes photolysis to release active LY 379268.
Pharmacological Profile
Upon photolytic activation, NPEC-caged-LY 379268 releases LY 379268, which acts as a potent and selective agonist of Group II metabotropic glutamate receptors (mGluR2/3) . These receptors function primarily as presynaptic autoreceptors that modulate glutamate release, making them important targets for studying synaptic transmission and potential therapeutic interventions in excitotoxicity-related disorders .
The uncaged LY 379268 compound exhibits high selectivity for mGluR2/3 over other metabotropic glutamate receptor subtypes. This selectivity allows for precise investigation of Group II mGluR functions without confounding effects on other glutamate receptor systems. Research indicates that activation of these receptors dampens glutamate release from corticostriatal terminals, which may provide neuroprotective effects in models of excitotoxicity .
Photolytic Activation Mechanism
The defining characteristic of NPEC-caged-LY 379268 is its ability to release the active compound in response to specific light stimulation. The photolysis reaction involves:
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Absorption of photon energy by the nitrophenyl moiety
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Excitation of the caging group leading to bond cleavage
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Liberation of the active LY 379268 molecule
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Rapid diffusion and receptor binding of the released agonist
This process allows researchers to control precisely when and where the active compound is released, enabling studies with unprecedented spatial and temporal resolution. The light-dependent activation makes NPEC-caged-LY 379268 particularly valuable for investigating rapid signaling events in neural circuits.
Applications in Neuroscience Research
NPEC-caged-LY 379268 offers significant research applications, particularly in investigating the role of Group II metabotropic glutamate receptors in neuronal function and pathology. The compound's unique properties enable several specialized experimental approaches.
Temporal Control of Receptor Activation
The photolytic nature of NPEC-caged-LY 379268 provides researchers with precise temporal control over mGluR2/3 activation, allowing for the study of immediate cellular responses to receptor stimulation. This temporal precision is particularly valuable for electrophysiological experiments where millisecond-scale timing is critical for understanding synaptic mechanisms. By coordinating light stimulation with electrophysiological recordings, researchers can establish direct causal relationships between receptor activation and subsequent cellular events.
Spatial Control in Neural Tissue
Unlike conventional drug application methods, photolysis of NPEC-caged-LY 379268 allows for activation of receptors in highly localized regions of neural tissue. This spatial specificity enables investigations of receptor function within discrete neural circuits or even subcellular compartments. By focusing light stimulation on specific brain regions or cellular structures, researchers can map the distribution and function of mGluR2/3 receptors with unprecedented resolution.
Comparative Analysis with Parent Compound LY 379268
Understanding the relationship between NPEC-caged-LY 379268 and its parent compound provides important context for research applications. While NPEC-caged-LY 379268 shares the same pharmacophore as LY 379268, its biological activity profile differs significantly due to the caging modification.
Functional Attributes of LY 379268
Research with the parent compound LY 379268 has demonstrated several important neurobiological effects that inform potential applications of the caged version:
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Selective attenuation of cocaine-seeking behavior over natural reward-seeking behavior, suggesting pathway-specific effects
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Differential impact on primary reinforcement by cocaine versus conventional reinforcers such as sweetened condensed milk
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Neuroprotective effects in Huntington's Disease models, including improved survival, locomotor function, and prevention of neuronal loss
These findings suggest that NPEC-caged-LY 379268 could be particularly valuable for studying the temporal aspects of these phenomena with greater precision than possible with the parent compound alone. For example, researchers could investigate whether the differential effects on cocaine versus natural rewards depend on the timing of receptor activation relative to reward presentation .
Comparative Efficacy
Table 2: Comparative Features of NPEC-caged-LY 379268 versus LY 379268
Feature | NPEC-caged-LY 379268 | LY 379268 |
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Receptor Activity | Inactive until photolysis | Immediately active upon administration |
Spatial Control | High (limited to illuminated area) | Low (systemic distribution) |
Temporal Control | High (millisecond precision) | Low (dependent on pharmacokinetics) |
Route of Administration | Local application followed by photolysis | Systemic (e.g., subcutaneous injection at 20 mg/kg) |
Applications | Precise mechanistic studies | Behavioral and therapeutic studies |
This comparison highlights the complementary nature of these compounds, with NPEC-caged-LY 379268 offering advantages for mechanistic investigations requiring precise spatiotemporal control.
Future Research Directions
The unique properties of NPEC-caged-LY 379268 suggest several promising avenues for future research, building on existing knowledge about mGluR2/3 function and the applications of caged compounds.
Technical Innovations
Future developments might include:
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Two-photon compatible versions allowing deeper tissue penetration for in vivo studies
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Combination with optogenetic tools for simultaneous control of neuronal activity and receptor activation
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Development of caged versions of related mGluR ligands to enable comparative studies of receptor subtypes
Such innovations would further extend the research value of caged glutamate receptor ligands in neuroscience.
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